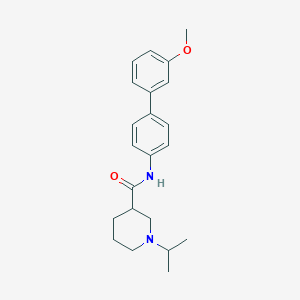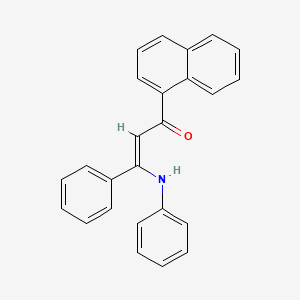![molecular formula C19H14ClNO5 B3828484 dimethyl 4-[5-(4-chlorophenyl)-1,3-oxazol-2-yl]phthalate](/img/structure/B3828484.png)
dimethyl 4-[5-(4-chlorophenyl)-1,3-oxazol-2-yl]phthalate
説明
Dimethyl 4-[5-(4-chlorophenyl)-1,3-oxazol-2-yl]phthalate is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as DCP and is a member of the oxazole family. DCP is a white crystalline powder that is soluble in organic solvents and has a melting point of 146-148°C.
作用機序
The mechanism of action of DCP is not fully understood, but it is believed to act by inhibiting certain enzymes and pathways in the body. In particular, DCP has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of prostaglandins, which are involved in inflammation and pain. DCP has also been shown to inhibit the proliferation of cancer cells by inducing cell cycle arrest and apoptosis.
Biochemical and Physiological Effects:
DCP has been shown to have a range of biochemical and physiological effects in various studies. In animal studies, DCP has been shown to reduce inflammation and pain in models of acute and chronic inflammation. DCP has also been shown to have analgesic effects in animal models of pain. In addition, DCP has been shown to have antitumor effects in various cancer cell lines and animal models of cancer.
実験室実験の利点と制限
One advantage of using DCP in lab experiments is its relatively simple synthesis method, which makes it readily available for research. DCP is also stable and can be stored for long periods without degradation. However, one limitation of using DCP in lab experiments is its potential toxicity, which requires careful handling and disposal. In addition, DCP may not be suitable for certain applications due to its limited solubility and stability in aqueous environments.
将来の方向性
There are several future directions for research on DCP. One area of interest is the development of novel analogs of DCP with improved pharmacological properties. Another area of interest is the investigation of the potential applications of DCP in the field of material science, such as the synthesis of new polymers and materials. Additionally, further studies are needed to fully understand the mechanism of action of DCP and its potential applications in medicine and agriculture.
科学的研究の応用
DCP has been extensively studied for its potential applications in various fields such as medicine, agriculture, and material science. In medicine, DCP has been investigated for its anti-inflammatory, analgesic, and antitumor properties. In agriculture, DCP has been studied for its ability to control pests and diseases in crops. In material science, DCP has been used as a building block for the synthesis of novel polymers and materials.
特性
IUPAC Name |
dimethyl 4-[5-(4-chlorophenyl)-1,3-oxazol-2-yl]benzene-1,2-dicarboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14ClNO5/c1-24-18(22)14-8-5-12(9-15(14)19(23)25-2)17-21-10-16(26-17)11-3-6-13(20)7-4-11/h3-10H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VIUAEVSQGLHJGR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=C(C=C1)C2=NC=C(O2)C3=CC=C(C=C3)Cl)C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14ClNO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Dimethyl 4-[5-(4-chlorophenyl)-1,3-oxazol-2-yl]benzene-1,2-dicarboxylate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![5-(1,3-benzodioxol-5-yl)-2,3,5,6-tetrahydrobenzo[a]phenanthridin-4(1H)-one](/img/structure/B3828417.png)
![5-(1,3-benzodioxol-5-yl)-1,2,3,4-tetrahydrobenzo[a]phenanthridine](/img/structure/B3828423.png)
![4-(3-bromophenyl)-2,3-dihydro-1H-benzo[f]cyclopenta[c]quinoline](/img/structure/B3828427.png)
![2-(4-butoxyphenyl)-5-[4-(dimethylamino)phenyl]-2,3,5,6-tetrahydrobenzo[a]phenanthridin-4(1H)-one](/img/structure/B3828441.png)
![(2E)-3-[(dimethylamino)methyl]-5,5,6-trimethylbicyclo[2.2.1]heptan-2-one oxime hydrochloride](/img/structure/B3828445.png)
![N,N-diethyl-4-(1-methylbenzo[f]quinolin-3-yl)aniline](/img/structure/B3828461.png)
![5-(4-chlorophenyl)-2-methyl-2,3,5,6-tetrahydrobenzo[a]phenanthridin-4(1H)-one](/img/structure/B3828469.png)
![5-(4-methoxyphenyl)-2-methyl-2,3,5,6-tetrahydrobenzo[a]phenanthridin-4(1H)-one](/img/structure/B3828477.png)





![2-[4-(diethylamino)-2-butyn-1-yl]-4-methoxy-4-methyl-1-phenyl-1,3-pentanedione](/img/structure/B3828507.png)